molecular formula C18H20N4O4 B2563807 5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-05-1

5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2563807
CAS No.: 946305-05-1
M. Wt: 356.382
InChI Key: MKTYVBBKHAZGOD-UHFFFAOYSA-N
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Description

This compound is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents . It is a yellow solid with a melting point of 287–288 °C .


Synthesis Analysis

The synthesis of this compound involves various steps. The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has developed water-mediated, catalyst-free practical methods for synthesizing pharmaceutically interesting functionalized pyrido[2,3-d]pyrimidine derivatives. These methods are noted for their use of water as a reaction medium, operational simplicity, and avoidance of toxic organic solvents, contributing to green chemistry principles by ensuring clean reaction profiles and high atom-economy (Brahmachari et al., 2020).

Biological Applications and Antimicrobial Activity

Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their urease inhibition activity. Certain compounds within this class demonstrated significant urease inhibitory potential, highlighting their potential in addressing conditions associated with urease activity (Rauf et al., 2010). Additionally, some derivatives have shown promising antimicrobial properties, suggesting their application in the development of new antibacterial and antitumor agents (Alwan et al., 2014).

Antitumor Activity

Research into pyrido[2,3-d]pyrimidine derivatives has identified compounds with significant activity against tumor cells, indicating the potential for these compounds in antitumor therapies. The study explores the synthesis of these compounds and their efficacy in inhibiting mammalian dihydrofolate reductase, a key enzyme in DNA synthesis, thus preventing tumor cell growth (Grivsky et al., 1980).

Future Directions

The future directions for research on this compound could involve further exploration of its anticancer properties, given that it is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents . Additionally, more research could be done to elucidate its exact mechanism of action.

Properties

IUPAC Name

5-(3,4-dimethoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-10-9-19-16-14(17(23)22(3)18(24)21(16)2)15(10)20-11-6-7-12(25-4)13(8-11)26-5/h6-9H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTYVBBKHAZGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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